N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. It consists of a thiazole ring, a pyrrolidine ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Thiazole Ring: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones under acidic conditions.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a halo-thiazole derivative.
Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized using classical organic synthesis techniques, such as the Pictet-Spengler reaction.
Combining the Fragments: The final step involves coupling the different fragments through amide bond formation, utilizing reagents like carbodiimides (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions and purification steps. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures.
Major Products Formed:
Oxidized derivatives
Reduced alcohols
Substituted aromatic compounds
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to enzyme substrates.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific biological pathways.
Industry: Utilized in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism by which "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" exerts its effects involves interaction with specific molecular targets. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme's activity. The thiazole and pyrrolidine rings play a crucial role in binding to the active site of the enzyme.
Comparison with Similar Compounds
Compared to similar compounds, "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-(4-(2-((3-phenylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Lacks the methylthio group, potentially altering its biological activity.
N-(4-(2-((3-(ethylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Contains an ethylthio group instead of a methylthio group, leading to different reactivity and properties.
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-25-12-4-2-3-10(7-12)18-15(23)8-11-9-26-17(19-11)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXQLBWLYFDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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